molecular formula C14H15NO3 B10845368 6-Methyl-4-morpholin-4-yl-chromen-2-one

6-Methyl-4-morpholin-4-yl-chromen-2-one

Cat. No.: B10845368
M. Wt: 245.27 g/mol
InChI Key: XWKCKOOKHALUIU-UHFFFAOYSA-N
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Description

6-Methyl-4-morpholin-4-yl-chromen-2-one is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . It is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a morpholine ring and a methyl group attached to the chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-morpholin-4-yl-chromen-2-one typically involves the reaction of 6-methyl-2H-chromen-2-one with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The use of advanced equipment and techniques helps in achieving efficient production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-morpholin-4-yl-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

6-Methyl-4-morpholin-4-yl-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-Methyl-4-morpholin-4-yl-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-morpholin-4-yl-chromen-2-one is unique due to its specific structural features, such as the presence of both a morpholine ring and a methyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

6-methyl-4-morpholin-4-ylchromen-2-one

InChI

InChI=1S/C14H15NO3/c1-10-2-3-13-11(8-10)12(9-14(16)18-13)15-4-6-17-7-5-15/h2-3,8-9H,4-7H2,1H3

InChI Key

XWKCKOOKHALUIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3

Origin of Product

United States

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